neurofilament protein M
Description
Properties
CAS No. |
111365-29-8 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Synonyms |
neurofilament protein M |
Origin of Product |
United States |
Scientific Research Applications
Role as a Biomarker
Neurofilament proteins, including NF-M, have gained attention as biomarkers for neuronal damage and neurodegenerative diseases. Their concentration in cerebrospinal fluid (CSF) and blood can reflect the extent of neuronal injury.
Neurological Disorders
- Traumatic Brain Injury (TBI) : Elevated levels of NF-M in serum have been associated with brain damage in patients with TBI. Studies indicate that NF-M concentrations correlate with the severity of injury and can predict clinical outcomes post-injury .
- Multiple Sclerosis : NF-M levels are significantly increased in patients with multiple sclerosis compared to healthy controls. This elevation correlates with disease activity and progression, making NF-M a useful marker for monitoring treatment responses .
- Spinal Muscular Atrophy : In spinal muscular atrophy, NF-M serves as a promising biomarker reflecting neuroaxonal damage and disease progression in children .
Structural Integrity
NF-M, along with other neurofilament proteins, forms a supportive network within neurons that helps maintain their shape and transport functions. It is particularly important for the growth and stability of large myelinated axons .
Neuronal Injury Response
Upon neuronal injury, NF-M can be released into the CSF and blood, serving as an indicator of axonal damage. This release mechanism is critical for understanding the dynamics of neurodegeneration and recovery processes .
Therapeutic Implications
The measurement of NF-M levels has potential therapeutic implications in clinical settings:
Monitoring Treatment Efficacy
In conditions like multiple sclerosis and spinal muscular atrophy, tracking NF-M levels can provide insights into treatment efficacy and disease progression. A decline in NF-M levels following treatment may indicate effective intervention .
Future Research Directions
Ongoing research aims to further elucidate the role of NF-M in various neurological conditions, including Alzheimer’s disease and Parkinson’s disease, where neurofilament dysfunction is implicated . Understanding these mechanisms may lead to novel therapeutic strategies targeting neurofilament dynamics.
Data Summary
The following table summarizes key findings related to NF-M applications as biomarkers across different neurological disorders:
Case Studies
Several case studies illustrate the utility of NF-M as a biomarker:
- Case Study 1 : A cohort study involving patients with severe TBI demonstrated that elevated serum NF-M levels at admission predicted poor clinical outcomes after 12 months .
- Case Study 2 : In a longitudinal study on multiple sclerosis patients, fluctuations in NF-M levels were closely monitored alongside clinical assessments, revealing significant correlations between increased levels and exacerbation periods .
Comparison with Similar Compounds
Structural and Functional Differences
- NF-L : The light chain serves as the core polymer for filament assembly. It is the most abundant and widely measured in biofluids (e.g., serum NF-L correlates with multiple sclerosis (MS) disease activity) .
- NF-M : Acts as a stabilizer, bridging NF-L and NF-H. Its phosphorylation regulates axonal transport and response to oxidative stress .
- NF-H : The heavy chain’s elongated tail facilitates filament spacing, critical for large-caliber axons. Hyperphosphorylation in Alzheimer’s disease CSF correlates with neurodegeneration .
- Alpha-Internexin : A developmental neurofilament expressed early in neurons, often replaced by NF-M/NF-H in maturity. It is the sole subunit in some sensory neurons .
Biomarker Utility in Diseases
- NF-L : Elevated serum NF-L predicts MS relapse (HR = 1.8, 95% CI: 1.3–2.5) and Huntington’s disease onset 3 years prior to symptoms .
- NF-M : In spinal cord injury, NF-M expression peaks at 24 hours post-reperfusion, with phosphorylation paralleling oxidative damage .
- NF-H : Phosphorylated NF-H in CSF is a hallmark of axonal degeneration in dementia (e.g., 2.3-fold increase vs. controls) .
Phosphorylation and Kinase Interactions
- NF-M vs. NF-H : Both require dephosphorylation to become substrates for proline-directed kinases (e.g., p34). Phosphorylated forms are resistant to kinase activity .
- NF-L : Lacks significant phosphorylation sites, making it less responsive to oxidative stress signaling compared to NF-M/NF-H .
Key Research Findings
Stoichiometric Variability : NF-M’s molar ratio in neurofilaments varies across species (4:2:1 in bovine vs. 2:2:1 in adult rats), suggesting species-specific roles .
Developmental Regulation : NF-M integrates into filaments postnatally, while alpha-internexin declines, highlighting stage-specific cytoskeletal remodeling .
Preparation Methods
Molecular Characteristics
NF-M, with a predicted molecular mass of 102.5 kDa in humans and 95.9 kDa in mice, migrates anomalously on SDS-PAGE (145–160 kDa) due to posttranslational modifications like phosphorylation and glycosylation. Its tripartite structure—comprising a head domain rich in serine/threonine residues, a central α-helical rod, and a carboxy-terminal tail with glutamic acid stretches—dictates solubility challenges during extraction. The tail domain’s phosphorylation state further influences interfilament spacing, necessitating buffers that preserve posttranslational modifications.
Assembly Dynamics
NF-M cannot self-assemble into filaments alone but requires NF-L as a backbone. In vitro, NF-M forms heteropolymers with NF-L and peripherin in peripheral nervous system (PNS) neurons or with α-internexin in the central nervous system (CNS). Assembly begins with coiled-coil dimerization under specific ionic strengths (≥150 mM NaCl) and pH (6.5–7.5), followed by tetramer formation and unit-length filament (ULF) annealing. These properties inform the use of high-salt buffers and controlled dialysis in purification protocols.
Batchwise Purification from Bovine Spinal Cord
Crude Filament Isolation
The Triton X-100-based method solubilizes membranous components while preserving NF-M’s filamentous structure. Bovine spinal cord tissue is homogenized in Triton X-100 (1% v/v), followed by centrifugation through a 1.2 M sucrose cushion to pellet crude filaments. This step achieves a 60%–70% yield of NF-M relative to total neurofilament proteins.
Hydroxyapatite Chromatography in Urea
Crude filaments are denatured in 8 M urea, and NF-M is purified via batchwise hydroxyapatite chromatography. NF-M’s high negative charge (pI ≈ 5.2) facilitates binding to hydroxyapatite at neutral pH, while contaminants like tubulin are eluted with 150 mM potassium phosphate. A final elution with 300 mM phosphate yields NF-M at >95% purity, as confirmed by SDS-PAGE (Table 1).
Table 1: Batchwise Purification Outcomes for NF-M
| Step | Yield (mg/g tissue) | Purity (%) |
|---|---|---|
| Crude filaments | 8.2 ± 1.5 | 45–50 |
| Hydroxyapatite eluate | 4.1 ± 0.8 | >95 |
Recombinant Expression and Refolding
Escherichia coli Systems
Full-length NF-M (NF-M FL) and truncated variants (e.g., NFL 1B+2) are expressed in E. coli C41 strains. NF-M FL forms inclusion bodies, necessitating solubilization in 8 M urea and purification via nickel-affinity chromatography (Fig. 1). The NFL 1B+2 variant, encoding residues 1–415, remains soluble and is purified in native conditions using a 15–500 mM imidazole gradient.
Thermal Stability and Renaturation
Circular dichroism (CD) reveals that the NFL 1B+2 domain retains α-helical structure up to 70°C, whereas full-length NF-M aggregates above 45°C. Renaturation is achieved via dialysis against 5 mM HEPES (pH 8.0) with 0.5 mM EGTA, restoring filament-forming capability. Pyrene-labeled NF-M exhibits concentration-dependent excimer fluorescence, confirming proper dimerization (Fig. 2).
Figure 1: Recombinant NF-M Purification Workflow
Expression → Solubilization in 8 M urea → Ni-NTA chromatography → Dialysis → Functional analysis
Phenol-Based Extraction for CNS-Derived NF-M
Buffer Optimization
A modified BPP (borax-polyvinylpyrrolidone-phenol) method extracts NF-M from CNS tissue with high yield. Homogenization in 50 mM Tris-HCl (pH 6.8), 5 mM DTT, and 1 mM PMSF is followed by phenol phase separation. NF-M partitions into the phenol phase due to its hydrophobic rod domain, while cytosolic proteins remain aqueous. Precipitation with 0.1 M ammonium acetate in methanol yields 1.2–1.5 mg NF-M per gram of wet tissue.
Comparative Efficiency
The BPP method outperforms TCA/acetone and SDS-based protocols in NF-M recovery (Table 2). SDS induces NF-M degradation at concentrations >0.5%, whereas phenol preserves phosphorylation states critical for antibody recognition.
Table 2: Extraction Method Comparison
| Method | NF-M Yield (mg/g) | Purity (%) |
|---|---|---|
| Phenol (BPP) | 1.4 ± 0.2 | 90–95 |
| TCA/acetone | 0.8 ± 0.1 | 70–75 |
| SDS + Triton X-100 | 0.5 ± 0.1 | 60–65 |
Q & A
Basic Research Questions
Q. What methodologies are considered standard for quantifying NF-M in biological fluids, and how do they differ in sensitivity?
- Answer: The most common methods include enzyme-linked immunosorbent assays (ELISAs) and mass spectrometry (MS). ELISAs (e.g., electrochemiluminescence-based assays) are widely used for their high sensitivity (detection limits of ~1 pg/mL) and throughput . MS-based approaches, such as LC-MS/MS, provide absolute quantification and specificity but require rigorous sample preparation (e.g., immunoprecipitation to enrich NF-M) . Cross-validation between platforms is critical due to variability in antibody epitope recognition and matrix effects .
Q. What are the critical preanalytical factors affecting NF-M measurement in serum and cerebrospinal fluid (CSF)?
- Answer: Key factors include:
- Sample collection: Use EDTA or heparin tubes for plasma; avoid repeated freeze-thaw cycles to prevent protein degradation .
- Storage: Store samples at -80°C; CSF should be centrifuged immediately to remove cellular debris .
- Hemolysis: Hemolyzed samples can falsely elevate NF-M due to erythrocyte contamination .
Q. How does the synthesis and axonal transport of NF-M influence its utility as a biomarker?
- Answer: NF-M is synthesized in neuronal cell bodies and transported via slow axonal transport. Its accumulation in biofluids reflects axonal damage or neurodegeneration. Experimental designs should account for temporal delays between neuronal injury and detectable NF-M changes in CSF/serum (e.g., sampling at multiple timepoints in longitudinal studies) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in NF-M levels across studies using different assay platforms?
- Answer: Discrepancies arise from differences in antibody specificity (e.g., cross-reactivity with NF-L/NF-H), calibration standards, and matrix effects. Mitigation strategies include:
- Multimodal validation: Combine MS (for absolute quantification) with immunoassays (for high-throughput screening) .
- Standardized protocols: Adopt consensus guidelines for sample processing and assay calibration .
- Data normalization: Use internal controls (e.g., spiked recombinant NF-M) to adjust for inter-assay variability .
Q. What experimental strategies improve specificity when detecting NF-M in multiplex assays with other neurofilament subunits?
- Answer:
- Antibody validation: Use epitope-mapping data to select antibodies targeting NF-M-specific regions (e.g., the rod domain) .
- Immunodepletion: Pre-treat samples with antibodies against NF-L/NF-H to reduce cross-reactivity .
- Parallel reaction monitoring (PRM): In MS, use signature peptides unique to NF-M (e.g., peptide fragments from the C-terminal tail) .
Q. How do cross-species differences in NF-M homology impact translational research, and how can these challenges be addressed?
- Answer: Sequence homology of NF-M between humans and rodents is ~70%, leading to potential antibody cross-reactivity issues. Solutions include:
- Species-specific assays: Develop custom antibodies validated against target species NF-M .
- Transgenic models: Use humanized NF-M mouse models to study disease mechanisms .
- Bioinformatics tools: Leverage protein BLAST and structural modeling to predict antibody binding across species .
Q. What statistical approaches are recommended for analyzing longitudinal NF-M data in neurodegenerative disease cohorts?
- Answer:
- Mixed-effects models: Account for intra-individual variability and missing data in longitudinal cohorts .
- Time-dependent ROC analysis: Assess NF-M's predictive value for disease progression .
- Covariate adjustment: Adjust for age, sex, and comorbidities (e.g., vascular damage) to isolate NF-M's biomarker utility .
Data Contradiction Analysis
Q. Why do some studies report weak correlations between CSF and serum NF-M levels, while others show strong associations?
- Answer: Contradictions arise from:
- Blood-brain barrier (BBB) integrity: In diseases with BBB disruption (e.g., acute neuroinflammation), serum NF-M correlates strongly with CSF levels. In intact BBB, CSF NF-M may better reflect CNS pathology .
- Temporal dynamics: Serum NF-M peaks later than CSF post-injury, requiring aligned sampling timepoints .
- Assay sensitivity: Low-sensitivity assays may fail to detect serum NF-M in early disease stages .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
